molecular formula C12H13NO B2764101 Benzyl-furan-2-ylmethyl-amine CAS No. 4439-53-6

Benzyl-furan-2-ylmethyl-amine

Cat. No.: B2764101
CAS No.: 4439-53-6
M. Wt: 187.242
InChI Key: WDTGNYDDCJERKR-UHFFFAOYSA-N
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Description

Benzyl-furan-2-ylmethyl-amine is an organic compound characterized by a benzyl group (C₆H₅CH₂) linked to a furan-2-ylmethyl amine moiety. Its molecular formula is C₁₈H₁₇NO, with a molar mass of 263.33 g/mol . Structurally, the compound combines aromatic (benzyl) and heterocyclic (furan) components, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-8,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTGNYDDCJERKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4439-53-6
Record name benzyl(furan-2-ylmethyl)amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl-furan-2-ylmethyl-amine can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with furan-2-ylmethanamine under basic conditions. Another method includes the reductive amination of furan-2-carboxaldehyde with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and heterogeneous catalysts to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Benzyl-furan-2-ylmethyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl-furan-2-ylmethyl-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of benzyl-furan-2-ylmethyl-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by modulating signaling pathways and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name (IUPAC) Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features/Applications
Benzyl-furan-2-ylmethyl-amine C₁₈H₁₇NO 263.33 Benzyl, furan-2-ylmethyl Research chemical, synthesis intermediate
1-(1-Benzofuran-2-yl)-N-methylpropan-2-amine C₁₁H₁₃NO·HCl 215.69 (free base) Benzofuran, N-methyl, propane chain Reported as a DEA reference material, potential psychoactive analog
(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine C₁₂H₁₆FNO 209.26 2-Fluorobenzyl, tetrahydrofuran Enhanced metabolic stability; fluorination may improve bioavailability
Benzyl-[1-(5-methyl-furan-2-yl)-but-3-enyl]-amine C₁₆H₁₉NO 241.33 5-Methylfuran, butenyl chain Supplier-listed; likely used in specialty organic synthesis

Key Comparative Findings

Aromatic vs. Heterocyclic Modifications :

  • The benzofuran derivative in features a fused aromatic system, which may enhance π-π stacking interactions in biological targets compared to the simpler furan in the target compound .
  • Substitution with tetrahydrofuran () introduces a saturated ring, likely improving chemical stability and altering solubility profiles relative to the unsaturated furan .

Functional Group Effects: Fluorination at the benzyl position () is a common strategy in drug design to modulate lipophilicity and resistance to oxidative metabolism .

Applications and Availability :

  • Multiple suppliers list analogs like Benzyl-[1-(5-methyl-furan-2-yl)-but-3-enyl]-amine () and fluorinated derivatives (), indicating industrial demand for these compounds as building blocks in pharmaceuticals or agrochemicals .
  • The DEA’s inclusion of 1-(1-benzofuran-2-yl)-N-methylpropan-2-amine () underscores regulatory interest in benzofuran-based amines, likely due to their structural resemblance to controlled substances .

Hypothesized Pharmacological Implications

While direct pharmacological data for this compound are absent, insights from analogs suggest:

  • Psychoactive Potential: Benzofuran derivatives (e.g., ) are associated with stimulant or hallucinogenic effects, implying possible central nervous system activity for the target compound .
  • Drug Likeness : Fluorinated and tetrahydrofuran-modified analogs () may exhibit improved pharmacokinetic profiles, such as longer half-lives or enhanced target binding .

Biological Activity

Benzyl-furan-2-ylmethyl-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activities

This compound has been investigated for various biological activities, particularly its antimicrobial and anticancer properties. Research indicates that this compound may disrupt bacterial cell membranes and inhibit essential enzymes, contributing to its antimicrobial efficacy. In cancer research, it has been shown to induce apoptosis in cancer cells through modulation of signaling pathways and gene expression .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

  • Antimicrobial Activity : The compound's ability to disrupt bacterial membranes and inhibit critical enzymes is a key factor in its antimicrobial properties.
  • Anticancer Activity : It appears to induce apoptosis in cancer cells by altering signaling pathways and affecting gene expression related to cell survival and proliferation.

Synthesis Methods

The synthesis of this compound typically involves the reaction of furan derivatives with benzylamine. A common method includes:

  • Reagents : Furfuraldehyde and benzylamine.
  • Conditions : The reaction can be conducted in an ethanol medium under microwave irradiation.
  • Yield : High yields (over 90%) have been reported using optimized conditions .

Comparative Analysis with Similar Compounds

The unique structural features of this compound differentiate it from related compounds. The following table summarizes key comparisons:

Compound NameStructureUnique Features
BenzofuranBenzofuranLacks the benzylamine moiety
FurfurylamineFurfurylamineContains the furan ring but lacks the benzyl group
BenzylamineBenzylamineLacks the furan ring
This compound Benzyl-furanUnique combination of benzyl group, furan ring, and amine group

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in various fields:

  • Antimicrobial Properties : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects against several bacterial strains, suggesting its potential as a new antimicrobial agent.
  • Anticancer Research : In vitro studies showed that this compound could induce apoptosis in specific cancer cell lines, making it a candidate for further development as an anticancer therapeutic .
  • Synthesis Optimization : Research on different acylation methodologies for synthesizing related compounds revealed that varying conditions could yield high purity products, indicating the versatility in its chemical manipulation .

Q & A

Q. What are the common synthetic routes for preparing Benzyl-furan-2-ylmethyl-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : this compound is typically synthesized via alkylation reactions. A widely used method involves the nucleophilic substitution of benzylamine with a furan-containing alkyl halide under basic conditions (e.g., using NaH or K₂CO₃). For example, S_N2 mechanisms are favored in polar aprotic solvents like DMF or THF . Optimization strategies include:
  • Catalyst Selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reaction rates.
  • Temperature Control : Reactions at 60–80°C often improve yield while minimizing side products.
  • Solvent Effects : Polar solvents stabilize transition states, but may require careful drying to avoid hydrolysis.

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Key Reference
Alkylation (S_N2)K₂CO₃, DMF, 70°C, 12h65–75
Reductive AminationH₂, Pd/C, MeOH, RT50–60[Additional PubChem Data]

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the amine and furan moieties. Key signals include:
  • ¹H NMR : δ 3.7–4.2 ppm (N-CH₂), δ 6.2–7.5 ppm (furan protons).
  • ¹³C NMR : δ 40–50 ppm (N-CH₂), δ 110–150 ppm (furan carbons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 218.12).
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% for biological studies).

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the structure of this compound using software like SHELX?

  • Methodological Answer : Discrepancies often arise from twinning, poor data resolution, or incorrect space group assignment. Strategies include:
  • Data Validation : Use PLATON or CHECKCIF to identify symmetry violations.
  • Refinement in SHELXL : Apply TWIN commands for twinned crystals and ADPS restraints for thermal parameters .
  • Cross-Validation : Compare results with Olex2 or Coot for model consistency.

Q. Table 2: Common Crystallographic Issues and Solutions

IssueSolutionSoftware/Tool
TwinningTWIN refinement in SHELXLSHELXL
Poor Electron DensityApply DFIX/DANG restraintsOlex2

Q. What strategies are recommended for analyzing conflicting biological activity data of this compound derivatives across studies?

  • Methodological Answer : Conflicting data may stem from assay variability (e.g., cell lines, concentrations). Systematic approaches include:
  • Meta-Analysis : Follow Cochrane Handbook guidelines to standardize data extraction and assess bias .
  • Structural-Activity Correlation : Use X-ray or DFT-derived geometries (e.g., bond angles from Acta Crystallographica ) to link substituent effects to activity.
  • Dose-Response Validation : Reproduce assays with IC₅₀/EC₅₀ curves to confirm potency thresholds.

Q. How can computational chemistry approaches predict the reactivity and stability of this compound under varying conditions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic sites (e.g., amine lone pair reactivity).
  • Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures to assess stability.
  • Transition State Analysis : Identify degradation pathways (e.g., oxidation at the furan ring) using Gaussian or ORCA .

Data Contradiction Analysis

  • Case Study : Conflicting NMR spectra for a derivative may arise from tautomerism or solvent polarity effects. Validate by:
    • Re-recording spectra in deuterated DMSO vs. CDCl₃.
    • Comparing computed chemical shifts (via ChemDraw or ACD/Labs ) with experimental data .

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